molecular formula C17H12N2O B14127231 10-(Pyridin-4-yl)-10H-phenoxazine

10-(Pyridin-4-yl)-10H-phenoxazine

Cat. No.: B14127231
M. Wt: 260.29 g/mol
InChI Key: GKOKBLCSTTUAOB-UHFFFAOYSA-N
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Description

10-(Pyridin-4-yl)-10H-phenoxazine is a heterocyclic compound that features a phenoxazine core with a pyridine ring attached at the 10th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(Pyridin-4-yl)-10H-phenoxazine typically involves the coupling of a phenoxazine derivative with a pyridine derivative. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of phenoxazine with a halogenated pyridine under palladium catalysis and basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

10-(Pyridin-4-yl)-10H-phenoxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenoxazine or pyridine rings .

Scientific Research Applications

10-(Pyridin-4-yl)-10H-phenoxazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-(Pyridin-4-yl)-10H-phenoxazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions that alter their activity. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 10-(Pyridin-3-yl)-10H-phenoxazine
  • 10-(Pyridin-2-yl)-10H-phenoxazine
  • 10-(Pyridin-4-yl)-10H-phenothiazine

Uniqueness

10-(Pyridin-4-yl)-10H-phenoxazine is unique due to the specific positioning of the pyridine ring, which can influence its electronic properties and reactivity. This positioning can result in different photophysical properties and biological activities compared to its analogs .

Properties

Molecular Formula

C17H12N2O

Molecular Weight

260.29 g/mol

IUPAC Name

10-pyridin-4-ylphenoxazine

InChI

InChI=1S/C17H12N2O/c1-3-7-16-14(5-1)19(13-9-11-18-12-10-13)15-6-2-4-8-17(15)20-16/h1-12H

InChI Key

GKOKBLCSTTUAOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=NC=C4

Origin of Product

United States

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